molecular formula C9H9ClN2O B581658 2-(4-Aminophenyl)oxazole, hcl CAS No. 1351659-13-6

2-(4-Aminophenyl)oxazole, hcl

Cat. No. B581658
M. Wt: 196.634
InChI Key: ZFMGWSWHVWXLPN-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)oxazole hydrochloride, also known as 4-(1,3-oxazol-2-yl)aniline hydrochloride, is a chemical compound with the CAS Number: 1351659-13-6 . It has a molecular weight of 196.64 .


Synthesis Analysis

The synthesis of oxazoles, such as 2-(4-Aminophenyl)oxazole, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazole synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The molecular formula of 2-(4-Aminophenyl)oxazole hydrochloride is C9H9ClN2O . The InChI key is ZFMGWSWHVWXLPN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Oxazoles play a major role in many important chemical reactions, both as intermediates and as final products . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .


Physical And Chemical Properties Analysis

2-(4-Aminophenyl)oxazole hydrochloride has a molecular weight of 196.634. It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Antiprotozoal Activity

2-Amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and evaluated for their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. One compound, in particular, demonstrated significant activity against G. lamblia, surpassing that of the standard drug metronidazole, suggesting potential applications in the treatment of giardiasis. Another compound exhibited high anti-trichomonal activity, indicating its potential in treating trichomoniasis (Carballo et al., 2017).

Corrosion Inhibition

Various derivatives of aminophenyl-oxazole, such as 4-amino-1,2,4-triazole derivatives, have been studied for their ability to inhibit corrosion in different metal environments. These compounds have demonstrated high inhibition efficiencies, making them suitable as corrosion inhibitors in industrial applications. For example, a study on mild steel in hydrochloric acid medium showed significant corrosion control using these derivatives (Bentiss et al., 2009).

Anticancer Properties

2-Amino-4-phenyl-oxazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that these compounds exhibit selective growth inhibition of cancer cells, indicating their potential as therapeutic agents in cancer treatment. Research in this area focuses on the synthesis of novel compounds and evaluation of their in vitro anticancer activity against various cancer cell lines (Tangellamudi et al., 2018).

Novel Synthesis Methods

Innovative synthesis methods for 2-phenyl-4,5-substituted oxazoles have been developed, involving copper-catalyzed intramolecular cyclization of functionalized enamides. These methodologies facilitate the efficient production of oxazole derivatives, which are important in various pharmaceutical and industrial applications (Kumar et al., 2012).

Future Directions

Oxazoles have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has vastly increased . This suggests a promising future direction for the study and application of 2-(4-Aminophenyl)oxazole hydrochloride.

properties

IUPAC Name

4-(1,3-oxazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGWSWHVWXLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)oxazole, hcl

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